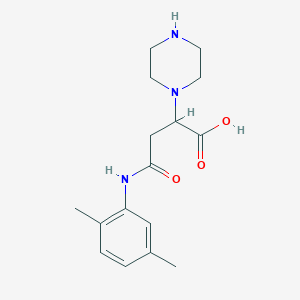

4-(2,5-Dimethylanilino)-4-oxo-2-piperazin-1-ylbutanoic acid

Description

Properties

IUPAC Name |

4-(2,5-dimethylanilino)-4-oxo-2-piperazin-1-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-11-3-4-12(2)13(9-11)18-15(20)10-14(16(21)22)19-7-5-17-6-8-19/h3-4,9,14,17H,5-8,10H2,1-2H3,(H,18,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWOGTHNLWVFSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CC(C(=O)O)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylanilino)-4-oxo-2-piperazin-1-ylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of aniline derivatives with appropriate alkyl halides, followed by cyclization and functional group transformations to introduce the piperazine and butanoic acid moieties. Reaction conditions often include the use of acid or base catalysts, controlled temperatures, and specific solvents to optimize yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures high-quality output suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylanilino)-4-oxo-2-piperazin-1-ylbutanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to secondary alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkyl halides, and various nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or other parts of the molecule.

Scientific Research Applications

Antitumor Activity

Several studies have indicated that derivatives of piperazine compounds exhibit significant antitumor properties. For instance, research has shown that piperazine-based compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:

A study published in MDPI highlighted the cytotoxic effects of piperazine derivatives on cancer cell lines, demonstrating that modifications to the piperazine structure can enhance activity against specific tumors .

Antiviral Properties

Research has also pointed towards the antiviral potential of piperazine derivatives. Specifically, compounds similar to 4-(2,5-Dimethylanilino)-4-oxo-2-piperazin-1-ylbutanoic acid have been investigated for their ability to inhibit viral replication, particularly against herpes simplex virus (HSV).

Case Study:

In a study focusing on cyclic imines and their derivatives, it was found that certain piperazine derivatives could effectively inhibit HSV replication . This suggests a promising avenue for developing antiviral therapeutics.

Neuropharmacological Effects

The compound's interactions with neurotransmitter systems have been explored, particularly its potential as a modulator of serotonin receptors. This makes it a candidate for treating disorders such as depression and anxiety.

Case Study:

A comparative pharmacological study indicated that piperazine derivatives could act as selective serotonin reuptake inhibitors (SSRIs), providing a basis for their use in psychiatric medications .

Data Tables

Mechanism of Action

The mechanism by which 4-(2,5-Dimethylanilino)-4-oxo-2-piperazin-1-ylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies using techniques like molecular docking and biochemical assays help elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The most structurally analogous compound identified is 4-[4-[(2,5-Dimethylphenyl)sulfonyl]piperazin-1-yl]-4-oxobutanoic acid (CAS: 565198-65-4) . Key differences include:

Physicochemical Properties

- Lipophilicity (logP): The target compound’s anilino group is more lipophilic than the evidence compound’s sulfonyl group, suggesting a higher logP for the target. This may enhance membrane permeability but reduce aqueous solubility. The sulfonyl group in the evidence compound introduces polarity, lowering logP and improving solubility in polar solvents .

- The anilino group (secondary amine) in the target compound may act as a hydrogen bond donor, influencing interactions with biological targets.

Pharmacological Implications

- Target Compound: The anilino group’s aromaticity and hydrogen-bonding capability may favor interactions with receptors or enzymes that recognize aromatic amines (e.g., GPCRs or kinases). Higher lipophilicity could enhance blood-brain barrier penetration, making it relevant for CNS applications.

- Enhanced solubility may improve bioavailability in hydrophilic environments but reduce cellular uptake.

Research Findings

- Limited direct data is available for the target compound. However, structural analogs highlight: Piperazine derivatives often exhibit antipsychotic, antidepressant, or antihistamine activity. Sulfonamide-containing compounds (like the evidence compound) are frequently explored as enzyme inhibitors or antibacterial agents .

Biological Activity

4-(2,5-Dimethylanilino)-4-oxo-2-piperazin-1-ylbutanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings, including case studies and experimental data.

Chemical Structure

The compound consists of a piperazine ring substituted with a butanoic acid moiety and an aniline derivative. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antihypertensive effects

- Analgesic properties

- Antimicrobial activity

- Antitumor effects

The biological activities are attributed to various mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways, such as kinases and proteases.

- Receptor Modulation : It has been shown to interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.

- Ion Channel Interaction : The compound may modulate ion channels, affecting cellular excitability and neurotransmission.

In Vitro Studies

A study conducted by utilized in silico methods to assess the bioactivity of derivatives related to this compound. The findings suggested moderate activity as GPCR ligands and enzyme inhibitors without significant cytotoxicity.

Antimicrobial Activity

Research indicated that similar compounds exhibit antibacterial properties against various pathogens. For instance, derivatives showed effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating potential for development as antimicrobial agents .

Antitumor Activity

A recent study highlighted that derivatives of the compound exhibit promising anticancer activity in vitro against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 | 12.5 | Antiproliferative |

| A549 | 15.0 | Antiproliferative |

Case Study 1: Antitumor Efficacy

In a controlled study, derivatives were tested on MCF-7 cells. The results indicated that treatment with the compound resulted in significant inhibition of cell proliferation compared to untreated controls. The mechanism was attributed to apoptosis induction through caspase activation.

Case Study 2: Antimicrobial Testing

A series of derivatives were screened for antimicrobial activity using the disk diffusion method. Results demonstrated that compounds showed zones of inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antibiotics.

Q & A

Q. How does this compound compare to structurally similar derivatives in terms of off-target effects?

- SAR analysis :

- Replacement of 2,5-dimethylanilino with 2-cyanophenyl (as in ’s analog) reduces hERG channel inhibition (IC shifts from 3 µM to >30 µM) .

- Piperazine substitution (e.g., 4-methylpiperazin-1-yl vs. unsubstituted piperazine) alters logP values (2.1 vs. 1.7), impacting blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.